molecular formula C16H23NO B5132563 4-(octahydro-1(2H)-quinolinylmethyl)phenol

4-(octahydro-1(2H)-quinolinylmethyl)phenol

Cat. No. B5132563
M. Wt: 245.36 g/mol
InChI Key: LPZZGKAOEYRCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as 8-OH-DPAT, is a synthetic compound that acts as a selective agonist for the 5-HT1A receptor. It has been widely used in scientific research for its ability to modulate the activity of the serotonin system, which is involved in a variety of physiological and behavioral processes.

Mechanism of Action

4-(octahydro-1(2H)-quinolinylmethyl)phenol acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. When it binds to this receptor, it activates a signaling pathway that leads to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(octahydro-1(2H)-quinolinylmethyl)phenol are mediated by its interaction with the 5-HT1A receptor. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, and to regulate the activity of various brain regions involved in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of serotonin modulation on behavior and physiology. However, one limitation is that the compound may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

Future research on 4-(octahydro-1(2H)-quinolinylmethyl)phenol could focus on investigating its potential therapeutic applications in the treatment of psychiatric disorders such as anxiety, depression, and schizophrenia. Additionally, further studies could explore the mechanisms underlying its effects on neurotransmitter release and brain activity, as well as its potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of 4-(octahydro-1(2H)-quinolinylmethyl)phenol involves several steps, including the reduction of the corresponding ketone, followed by the alkylation of the resulting alcohol with the appropriate halide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-(octahydro-1(2H)-quinolinylmethyl)phenol has been extensively used in scientific research to investigate the role of the serotonin system in a variety of physiological and behavioral processes. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and has been used to study the mechanisms underlying these effects.

properties

IUPAC Name

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-15-9-7-13(8-10-15)12-17-11-3-5-14-4-1-2-6-16(14)17/h7-10,14,16,18H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZZGKAOEYRCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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